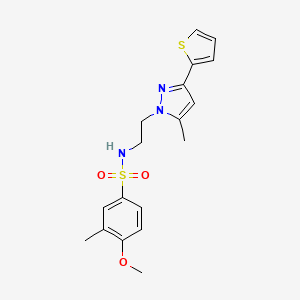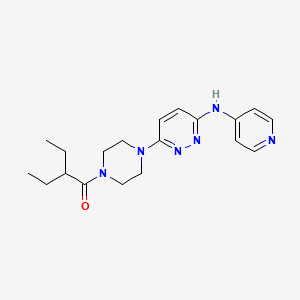
N-(4-chlorobenzyl)-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O2 and its molecular weight is 419.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
NK-1 Antagonist Activity
N-(4-chlorobenzyl)-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide and its derivatives have been studied for their potential as NK-1 antagonists. These compounds were synthesized using regioselective pyridine metallation chemistry (Jungheim et al., 2006).
Antitubercular Activity
Research has also focused on the antitubercular activity of similar triazole derivatives. One study prepared various triazole compounds and evaluated them for in vitro activity against Mycobacterium tuberculosis. Among these, a compound with a structure resembling this compound showed promising results (Amaroju et al., 2017).
PET Radiotracer Development
Another significant application is in the development of PET radiotracers. Compounds with a similar structural framework have been synthesized for potential use in studying CB1 cannabinoid receptors in the brain using positron emission tomography (Katoch-Rouse & Horti, 2003).
Antimicrobial Activity
These triazole derivatives have also been evaluated for their antimicrobial properties. A study synthesized a series of triazole derivatives and tested their antibacterial and antifungal activity, finding moderate antimicrobial effects (Komsani et al., 2015).
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-30-19-10-8-18(9-11-19)28-21(16-3-2-12-24-14-16)20(26-27-28)22(29)25-13-15-4-6-17(23)7-5-15/h2-12,14H,13H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMRRVALDCUHPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2374567.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2374568.png)


![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2374573.png)

![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2374576.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2374580.png)
![1-(2,5-Dimethoxyphenyl)-4-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2374581.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-(2,4-dimethylphenyl)propanamide](/img/structure/B2374584.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2374587.png)
![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2374588.png)
